cRIPGBM Demonstrates 3.2-Fold Higher Potency Than Prodrug RIPGBM in GBM-1 Cancer Stem Cells
cRIPGBM (EC50 = 68 nM) exhibits a 3.2-fold increase in potency relative to its prodrug RIPGBM (EC50 = 220 nM) in GBM-1 glioblastoma cancer stem cells [1]. This potency enhancement is a direct consequence of the intramolecular cyclization that occurs selectively within GBM CSCs, generating the active proapoptotic species [1].
| Evidence Dimension | Potency (EC50) in GBM-1 cancer stem cells |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | RIPGBM: 220 nM |
| Quantified Difference | 3.2-fold lower EC50 (higher potency) |
| Conditions | Cell viability/apoptosis assay in patient-derived GBM-1 CSC culture |
Why This Matters
Directly informs procurement decisions when selecting between prodrug and active metabolite forms for in vitro GBM CSC studies, with cRIPGBM providing superior potency in the same assay system.
- [1] Lucki NC, Villa GR, Vergani N, Bollong MJ, Beyer BA, Lee JW, Anglin JL, Spangenberg SH, Chin EN, Sharma A, Johnson K, Sander PN, Gordon P, Skirboll SL, Wurdak H, Schultz PG, Maly DJ, Mischel PS. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. Proc Natl Acad Sci U S A. 2019 Mar 26;116(13):6435-6440. View Source
